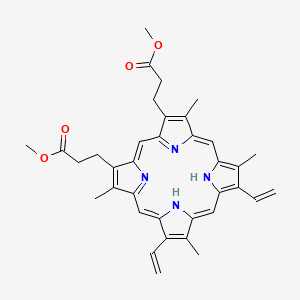

Protoporphyrin IX dimethyl ester

Description

Structure

3D Structure

Propriétés

Numéro CAS |

5522-66-7 |

|---|---|

Formule moléculaire |

C36H38N4O4 |

Poids moléculaire |

590.7 g/mol |

Nom IUPAC |

methyl 3-[7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C36H38N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h9-10,15-18,38,40H,1-2,11-14H2,3-8H3 |

Clé InChI |

KAULEVLNLNQFED-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C |

SMILES canonique |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)C=C)C(=C3CCC(=O)OC)C)CCC(=O)OC |

Autres numéros CAS |

5522-66-7 |

Synonymes |

dimethyl protoporphyrin IX protoporphyrin dimethyl ester protoporphyrin IX dimethyl este |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of Protoporphyrin Ix Dimethyl Ester

Classical and Total Synthetic Approaches

A key strategy in Fischer's synthesis involved the condensation of 5,5'-bromo- and 5,5'-methyl-substituted dipyrromethenes in a succinic acid melt to form deuteroporphyrin (B1211107) IX. nih.gov This intermediate was then subjected to a series of reactions including iron(III) insertion, acetylation, and reduction to ultimately yield protoporphyrin IX. nih.gov The final step to obtain the dimethyl ester derivative typically involves esterification of the propionic acid side chains of protoporphyrin IX.

Modern advancements in organic synthesis have led to the development of more efficient total synthetic routes. One notable approach provides an alternative to the classical MacDonald condensation. This method involves the reaction of an unsymmetrical diiodo dipyrrylmethane with another dipyrrylmethane fragment, leading directly to the porphyrin macrocycle without the need for an external oxidizing agent. nih.govacs.org This streamlined methodology is amenable to large-scale synthesis and produces high-quality Protoporphyrin IX derivatives without the necessity of chromatographic purification. nih.govacs.org

Advanced Synthetic Strategies and Method Development

Contemporary synthetic strategies have focused on improving the efficiency, scalability, and versatility of protoporphyrin IX and its dimethyl ester synthesis. These methods often leverage modern catalytic systems and aim to reduce the number of synthetic steps.

One advanced approach involves the development of cell-free metabolic engineering (CFME) systems. biorxiv.org By reconstituting the enzymatic pathway for protoporphyrin IX biosynthesis outside of a living cell, researchers can optimize the production of the target molecule. This biomimetic approach offers a scalable and potentially more sustainable route to Protoporphyrin IX, which can then be chemically converted to its dimethyl ester. biorxiv.orgcambridge.org

Furthermore, new synthetic routes from pyrromethanes have been developed, providing efficient access to protoporphyrin-IX and its derivatives. rsc.org These methods often offer better control over the substitution pattern of the porphyrin macrocycle, allowing for the synthesis of specifically labeled or modified analogues.

Functionalization and Peripheral Modification

The peripheral vinyl groups of Protoporphyrin IX dimethyl ester are reactive sites that allow for a wide range of chemical modifications. These transformations are crucial for tuning the photophysical and biological properties of the porphyrin scaffold for various applications.

Modification of Vinyl Groups

The two vinyl groups at positions 3 and 8 of the porphyrin macrocycle are susceptible to a variety of addition and substitution reactions.

Halogenation of the vinyl groups serves as a key step for subsequent cross-coupling reactions. Bromination is a common transformation, often yielding dibromo derivatives that can be used as precursors for further functionalization. For instance, reaction with pyridinium (B92312) bromide perbromide (PBPB) can lead to the regio- and stereoselective formation of a dibromo derivative. Iodination of the vinyl groups has also been achieved using reagents like phenyliodine bis(trifluoroacetate) (PIFA) and iodine, which can lead to the formation of iodohydrin or iodoether derivatives in the presence of water or an alcohol, respectively.

| Reagent | Product | Reference |

| Pyridinium bromide perbromide (PBPB) | Dibromo derivative | N/A |

| Phenyliodine bis(trifluoroacetate) (PIFA) / I₂ / H₂O | Iodohydrin derivative | N/A |

| Phenyliodine bis(trifluoroacetate) (PIFA) / I₂ / ROH | Iodoether derivative | N/A |

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a variety of substituents onto the porphyrin periphery via the halogenated vinyl groups.

The Suzuki-Miyaura coupling reaction allows for the formation of carbon-carbon bonds between the brominated vinyl groups and various aryl or vinyl boronic acids or esters. This reaction has been utilized to append aromatic moieties to the porphyrin core.

The Sonogashira coupling enables the connection of terminal alkynes to the brominated vinyl groups, introducing alkynyl functionalities. This reaction is typically carried out in the presence of a palladium catalyst and a copper(I) co-catalyst.

The Heck reaction involves the palladium-catalyzed coupling of the vinyl groups with aryl or vinyl halides. This reaction provides a direct method for the arylation or vinylation of the porphyrin's vinyl substituents. Studies have shown that the coupling of Zn(II)-protoporphyrin-IX dimethyl ester with various bromo- and iodo-aryl compounds can proceed with quantitative conversion, although with moderate regioselectivity.

| Reaction | Reactants | Catalyst System | Product |

| Suzuki-Miyaura | Dibrominated this compound, Arylboronic acid | Pd catalyst | Aryl-substituted porphyrin |

| Sonogashira | Dibrominated this compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Alkynyl-substituted porphyrin |

| Heck | Zn(II)-Protoporphyrin IX dimethyl ester, Bromo- or Iodo-aryl compound | Pd catalyst | Aryl-vinyl-substituted porphyrin |

The vinyl groups of this compound can act as dienes in Diels-Alder reactions with activated dienophiles. This [4+2] cycloaddition reaction provides a pathway to synthesize benzoporphyrin derivatives. For example, reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or tetracyanoethylene (B109619) (TCNE) leads to the formation of the corresponding adducts. The reaction with substituted nitrosobenzenes has also been explored, yielding Diels-Alder adducts, although in some cases only monoadducts are obtained even with an excess of the dienophile.

| Dienophile | Adduct Type | Reference |

| Dimethyl acetylenedicarboxylate (DMAD) | Benzoporphyrin derivative | N/A |

| Tetracyanoethylene (TCNE) | Benzoporphyrin derivative | N/A |

| Substituted nitrosobenzenes | Monoadducts | N/A |

Modification of Propionic Acid Moieties

The two methyl propionate (B1217596) side chains of this compound are readily modified, providing a straightforward route to attach various molecules and modulate the compound's physicochemical properties, such as solubility and amphiphilicity.

The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids, which are then activated for amide bond formation. This method is widely used to conjugate amino acids, peptides, or other amine-containing molecules to the porphyrin core. The formation of these amide bonds is typically facilitated by standard peptide coupling reagents. kaust.edu.sanih.gov

Commonly used coupling reagents can be categorized into several classes, including carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts. The choice of reagent is crucial for optimizing yield and minimizing side reactions, particularly racemization when coupling chiral amino acids. hepatochem.comiris-biotech.de

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives | Notes |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) | Widely used but can lead to racemization and formation of urea (B33335) byproducts. Additives are used to suppress side reactions and increase efficiency. peptide.comluxembourg-bio.com |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIEA (N,N-Diisopropylethylamine) | Highly efficient with fast reaction times and reduced racemization, especially HATU. iris-biotech.depeptide.com |

| Phosphonium Salts | PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | DIEA | Effective for sterically hindered couplings and for minimizing racemization. peptide.comluxembourg-bio.com |

This methodology has been employed to synthesize amphiphilic chlorin (B1196114) derivatives by first reacting this compound in a Diels-Alder reaction and then modifying the resulting anhydride (B1165640) with amine-containing nucleophiles to form amide linkages. usp.br

The synthesis of this compound itself is a prime example of esterification. Protoporphyrin IX is treated with methanol (B129727) in the presence of an acid catalyst, typically sulfuric acid, to convert the two propionic acid groups into their corresponding methyl esters. chemicalbook.com This process significantly enhances the molecule's solubility in common organic solvents. frontierspecialtychemicals.com

While direct esterification from the free acid is common, transesterification offers a route to introduce different alkyl or functionalized groups to the propionate side chains. Transesterification involves the reaction of an ester with an alcohol in the presence of a catalyst to exchange the original alkyl group of the ester with the alkyl group of the alcohol. This can be catalyzed by acids, bases, or various organometallic complexes. organic-chemistry.org For instance, reacting this compound with a different alcohol (e.g., ethanol (B145695) or a longer-chain alcohol) under catalytic conditions would yield the corresponding diethyl or other dialkyl esters. This method is particularly useful for introducing functionalities that might not be stable under the conditions of direct esterification from the free acid. Studies on 5-aminolevulinic acid (a precursor to Protoporphyrin IX) have shown the synthesis of various ester derivatives (methyl, butyl, hexyl) to modulate properties like lipophilicity for improved cellular uptake. nih.govnih.govnih.gov

Introduction of New Functional Groups

Beyond the propionic acid moieties, the vinyl groups and the porphyrin macrocycle itself are key sites for introducing new functionalities. These modifications can dramatically alter the electronic properties, reactivity, and potential applications of the molecule.

One of the most common strategies involves the modification of the two vinyl groups at positions 3 and 8 of the porphyrin ring.

Halogenation : The vinyl groups can be halogenated, for example, through bromination using reagents like N-bromosuccinimide (NBS) or pyridinium bromide perbromide (PBPB). researchgate.net Iodination can also be achieved using reagents such as phenyliodine bis(trifluoroacetate) (PIFA) and molecular iodine, which can lead to the formation of iodohydrins or iodoethers. umich.edu

Palladium-Catalyzed Cross-Coupling : The halogenated derivatives serve as versatile intermediates for various palladium-catalyzed cross-coupling reactions. These include Suzuki, Sonogashira, and Heck reactions, which allow for the introduction of a wide range of aryl, alkynyl, and alkenyl substituents, respectively. acs.orgnih.gov

Diels-Alder Reactions : The vinyl groups can act as dienes in [4+2] cycloaddition reactions with various dienophiles. For example, reaction with maleic anhydride or dimethyl acetylenedicarboxylate (DMAD) yields chlorin-type structures, which have altered photophysical properties. usp.brnih.gov Reaction with nitrosobenzenes can also lead to Diels-Alder adducts. rsc.org These reactions are fundamental in creating photosensitizers with modified absorption spectra.

Click Chemistry : The introduction of azide (B81097) or alkyne functionalities onto the porphyrin scaffold allows for the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This provides a highly efficient and specific method for conjugating the porphyrin to other molecules. acs.orgnih.gov

Table 2: Selected Methods for Functional Group Introduction

| Reaction Type | Reagents/Conditions | Functional Group Introduced/Modification |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) in DCE | Bromoalkyl groups on vinyl side chains |

| Iodination | Phenyliodine bis(trifluoroacetate) (PIFA), I₂ | Iodohydrin or iodoether on vinyl side chains |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl groups |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl groups |

| Diels-Alder | Maleic anhydride, heat | Fused ring system (Chlorin) |

These synthetic strategies enable the fine-tuning of the molecular properties of this compound for specific applications in materials science and medicine.

Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and understanding biosynthetic pathways. researchgate.netchem-station.com By replacing specific atoms in a molecule with their heavier isotopes (e.g., replacing ¹H with ²H (deuterium, D) or ¹²C with ¹³C), researchers can track the fate of these atoms through chemical transformations or metabolic processes. This is often monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

In the context of this compound, both deuterium (B1214612) and carbon-13 labeling have been extensively used.

Deuterium (²H) Labeling : Deuterium labeling is frequently used to study kinetic isotope effects (KIE), where the rate of a reaction changes upon isotopic substitution. icm.edu.pl This provides insight into bond-breaking and bond-forming steps in a reaction's rate-determining stage. Routes have been developed for the specific deuteration of the vinyl groups of this compound, which can then be used in spectroscopic studies to understand the electronic structure and reactivity of these moieties. rsc.org

Carbon-13 (¹³C) Labeling : The biosynthesis of the complex porphyrin macrocycle has been extensively studied using ¹³C-labeled precursors. wikipedia.org For instance, protoporphyrin-IX dimethyl esters specifically labeled with ¹³C at the meso-carbon positions have been synthesized to allow for the unambiguous assignment of signals in ¹³C-NMR spectra. rsc.orgrsc.org This is crucial for determining how precursors like ¹³C-labeled porphobilinogen (B132115) are incorporated into the final protoporphyrin structure, thereby elucidating the intricate steps of the biosynthetic pathway. rsc.org These labeling studies have been fundamental in confirming the origins of every carbon atom within the porphyrin framework. rsc.org

These isotopic labeling strategies provide detailed mechanistic insights that are often unattainable through other methods, solidifying our understanding of the chemistry and biology of Protoporphyrin IX and its derivatives.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy provides insights into the molecular vibrations of Protoporphyrin IX dimethyl ester, offering a detailed view of its structural characteristics.

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that correspond to the vibrational modes of its functional groups. While specific peak assignments for this compound are not extensively detailed in the provided results, general features for porphyrins can be inferred. The IR spectrum is expected to show strong bands corresponding to the C=O stretching vibrations of the two methyl ester groups. Additionally, N-H stretching vibrations from the porphyrin core, C-H stretching from the methyl and vinyl groups, and various C=C and C-N stretching vibrations of the macrocycle would be present. The SpectraBase service provides access to the ATR-IR spectrum of this compound. spectrabase.com

Resonance Raman (RR) spectroscopy is a powerful technique for studying metalloporphyrins, including complexes of this compound. rsc.orgrsc.org The technique provides detailed information about the porphyrin macrocycle and its interaction with a central metal ion. rsc.orgrsc.org

RR studies on various transition metal complexes of this compound (PP) have shown that the frequencies of structure-sensitive bands are influenced by the central metal ion. rsc.orgrsc.org The reduction in the frequency of these bands follows the order: Ni(II) > Co(II) > Pd(II) > Cu(II) > Zn(II) > Cd(II). rsc.orgrsc.org This trend is explained by a combination of core-expansion effects and π-back-bonding between the metal d-orbitals and the porphyrin π* orbitals. rsc.orgrsc.org When the metal's outer d(x²-y²) orbital is occupied, core expansion is the dominant effect, leading to a decrease in Raman frequencies. rsc.orgrsc.org Conversely, if this orbital is unoccupied, π-back-bonding becomes more significant. rsc.orgrsc.org

The heme marker modes in RR spectra are sensitive to changes in the oxidation and spin states of the central iron atom. pjmak.com Furthermore, low-frequency modes provide information on heme planarity and interactions with its peripheral substituents. pjmak.com

Table 1: Order of Reduction in Frequency of Structure-Sensitive Bands in Resonance Raman Spectra of Metallothis compound Complexes

| Metal Ion | Relative Frequency Reduction |

|---|---|

| Ni(II) | Highest |

| Co(II) | |

| Pd(II) | |

| Cu(II) | |

| Zn(II) |

This table illustrates the relative decrease in the frequency of structure-sensitive Raman bands for different metal complexes of this compound, as determined by resonance Raman spectroscopy. rsc.orgrsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₃₆H₃₈N₄O₄ and a molecular weight of 590.71 g/mol . frontierspecialtychemicals.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) provides a more precise mass measurement, with the exact mass of this compound being 590.289306 g/mol . spectrabase.com

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is utilized for the separation and identification of porphyrins, including this compound, in complex biological samples. researchgate.net This technique allows for the accurate identification of analytes based on their mass-to-charge ratios and retention times. researchgate.net

Chiroptical Spectroscopy (Circular Dichroism, Magnetic Circular Dichroism)

Chiroptical spectroscopy, particularly Magnetic Circular Dichroism (MCD), is employed to investigate the electronic structure and properties of this compound and its metal complexes.

MCD spectra have been used to characterize the visible electronic transitions in high-spin Fe(III) complexes of this compound. nih.gov Studies have shown that the MCD bands of these complexes can be sensitive to the polarity of the solvent, depending on the axial ligand. nih.gov For instance, the visible MCD bands of a p-nitrophenolate heme complex were found to be highly dependent on solvent polarity, whereas those of p-nitrothiophenolate and methoxy (B1213986) heme complexes were not. nih.gov

In another study, absorption and magnetic circular dichroism spectroscopy were used to identify the complexes formed between an iron(III) heme derivative containing a thiolate anion and imidazole. nih.gov This research demonstrated that the nature of the solvent and the ligand-to-heme ratio influence the formation of different iron(III) and iron(II) complexes. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study paramagnetic species, such as metal complexes with unpaired electrons. While direct EPR studies on this compound itself are not detailed in the provided results, the technique has been applied to its cobalt-substituted derivatives in proteins. For example, the EPR spectrum of Co(II) protoporphyrin IX-substituted soluble guanylate cyclase (sGC) has been characterized. researchgate.net The spectrum exhibits superhyperfine splitting due to the nitrogen nucleus of a proximal histidine ligand, providing evidence for its coordination to the cobalt center. researchgate.net

Photophysical and Photochemical Properties

Excited State Dynamics

The interaction of Protoporphyrin IX dimethyl ester with light initiates a cascade of events governed by the properties of its excited states. Understanding these dynamics is fundamental to harnessing its potential in various applications.

Singlet and Triplet State Characterization

Upon absorption of light, this compound is promoted to an excited singlet state (S₁). In benzene (B151609) solution, this emitting state has been characterized by a lifetime of approximately 23 nanoseconds. manchester.ac.uk Following excitation, a non-emitting, longer-lived state is also observed, which has been identified as the triplet state (T₁). manchester.ac.uk This triplet state exhibits a lifetime greater than 240 microseconds in the absence of quenchers. manchester.ac.uk The distinct lifetimes and their differential quenching by oxygen confirm the assignment of the shorter-lived species as the singlet state and the longer-lived species as the triplet state. manchester.ac.uk

The triplet-triplet absorption spectrum of this compound has been determined using techniques like laser and conventional flash photolysis. rsc.orgrsc.org In organic solvents, where the molecule exists as a monomer, distinct triplet absorption spectra are observed. rsc.orgrsc.org For instance, the triplet extinction coefficient at 470 nm has been measured to be 32,000 ± 1500 dm³ mol⁻¹ cm⁻¹. rsc.org

Intersystem Crossing (ISC) Rates and Triplet Lifetimes

Following excitation to the singlet state, this compound can undergo intersystem crossing (ISC) to the triplet state. This process is a key determinant of the triplet state population and, consequently, its photochemical reactivity. The quantum yield of triplet formation (ΦT) for the dimethyl ester derivative in benzene has been reported to be high. rsc.org Specifically, for the dication of this compound (PPH₂DME²⁺), the triplet formation quantum yield was determined to be 0.89 ± 0.06 upon 347 nm excitation. rsc.org

The lifetime of the triplet state is highly dependent on its environment. In deaerated benzene solution, the triplet lifetime is significantly long, exceeding 240 microseconds. manchester.ac.uk However, in the presence of quenchers like molecular oxygen, the lifetime is dramatically reduced.

Energy Transfer Mechanisms

The excited triplet state of this compound can participate in energy transfer reactions. A notable example is the triplet energy transfer to carotenoids. researchgate.netrsc.orgmanchester.ac.uk This process involves the transfer of energy from the triplet state of the porphyrin to a polyene, resulting in the quenching of the porphyrin triplet and the formation of the carotenoid triplet state. The rates of this energy transfer are often diffusion-controlled, indicating a highly efficient process. rsc.org This mechanism is of significant interest in understanding photoprotective processes in biological systems. rsc.orgmanchester.ac.uk

Quenching Processes (e.g., Oxygen Quenching)

The excited states of this compound are susceptible to quenching by various molecules, with molecular oxygen being a particularly efficient quencher. The quenching of the singlet state by oxygen occurs at a rate of approximately 1.8 x 10¹⁰ s⁻¹ mol⁻¹ dm³ in benzene. researchgate.net The triplet state is also readily quenched by oxygen, a process that leads to the formation of singlet oxygen (¹O₂), a highly reactive species. rsc.org The rate of oxygen quenching of the triplet state has been measured and is a critical parameter in photodynamic therapy applications. rsc.orgrsc.orgresearchgate.netrsc.org

Influence of Environmental Factors on Photophysics

The photophysical properties of this compound are not static but are significantly modulated by its surrounding environment. Factors such as solvent polarity and viscosity can alter its excited state behavior.

Solvent Polarity and Viscosity Effects

The solvent environment plays a crucial role in the photophysical behavior of this compound. In organic or detergent solvents, Protoporphyrin IX and its dimethyl ester derivative tend to exist as monomers, which are photochemically active and exhibit significant triplet state formation. rsc.orgrsc.org In contrast, in aqueous environments, aggregation can occur, which often leads to rapid non-radiative deactivation and a marked decrease in fluorescence and intersystem crossing. rsc.org

Studies on related molecules have shown that solvent polarity can cause a bathochromic (red) shift in the emission peak. nih.gov Furthermore, an increase in solvent viscosity has been shown to decrease the intensity of delayed fluorescence, as observed in a mixture of dimethylformamide and ethylene (B1197577) glycol. nih.gov This suggests that molecular mobility and the polarity of the microenvironment are key factors in dictating the de-excitation pathways of the excited states of this compound.

Interactive Data Table: Photophysical Properties of this compound

| Property | Value | Solvent | Reference |

| Singlet State (S₁) Lifetime | 23 ns | Benzene | manchester.ac.uk |

| Triplet State (T₁) Lifetime | > 240 µs | Benzene (deaerated) | manchester.ac.uk |

| Triplet Formation Quantum Yield (ΦT) of PPH₂DME²⁺ | 0.89 ± 0.06 | Not Specified | rsc.org |

| Singlet State Oxygen Quenching Rate | 1.8 x 10¹⁰ s⁻¹ mol⁻¹ dm³ | Benzene | researchgate.net |

| Triplet Extinction Coefficient (at 470 nm) | 32,000 ± 1500 dm³ mol⁻¹ cm⁻¹ | Not Specified | rsc.org |

pH and Ionic Strength Effects

The chemical structure of this compound, which features esterified propionic acid side chains, renders it significantly less susceptible to changes in pH compared to its parent compound, Protoporphyrin IX. Protoporphyrin IX possesses two ionizable propionate (B1217596) groups, making its aggregation behavior and, consequently, its photophysical properties, highly dependent on the pH and ionic strength of the aqueous solution mdpi.comnih.gov. In contrast, the esterification in this compound removes these ionizable sites.

While the structure of this compound suggests a reduced sensitivity to pH and ionic strength, detailed studies specifically quantifying these effects on its photophysical properties are not extensively documented in the available literature. The primary modulators of its behavior in solution are more closely related to solvent polarity, concentration, and temperature mdpi.com. For its parent compound, Protoporphyrin IX, pH and ionic strength are principal modulators of its speciation in aqueous solutions nih.gov.

Concentration Effects and Self-Aggregation Behavior

This compound, like many porphyrins, exhibits a tendency to self-aggregate, a process that is highly dependent on its concentration and the nature of its environment. This aggregation significantly alters its photophysical properties. In organized environments such as liposomes and cells, the presence of an aggregated species of this compound has been identified. nih.gov This aggregation is characterized by a distinct, short fluorescence decay component of approximately 1 nanosecond, in contrast to the longer decay time observed for the monomeric form nih.gov.

The aggregation of porphyrins typically leads to a decrease in fluorescence intensity and a lowered quantum yield of singlet oxygen production nih.gov. In irradiated cells, it has been observed that the fraction of aggregated this compound can double, which suggests that the photodynamic action of the sensitizer (B1316253) can induce changes in the microenvironment that favor aggregation nih.gov. While in dilute solutions in organic solvents, this compound exists predominantly as a monomer, at higher concentrations, the likelihood of forming aggregates through π-π stacking interactions increases.

| Property | Monomeric Species | Aggregated Species | Reference |

|---|---|---|---|

| Fluorescence Lifetime | Longer decay (e.g., ~10.1-15 ns in certain environments) | Shorter decay component (~1 ns) | nih.gov |

| Fluorescence Intensity | Higher | Lower (Quenched) | nih.gov |

| Singlet Oxygen Quantum Yield | Higher | Lower | nih.gov |

Photo-oxidation and Photodegradation Pathways

Upon exposure to light, particularly in the presence of oxygen, this compound undergoes photo-oxidation and photodegradation. This process, often referred to as photobleaching, involves the chemical modification of the porphyrin macrocycle nih.govmdpi.com. The primary mechanism involves the interaction of the light-excited triplet state of the porphyrin with molecular oxygen mdpi.com. This interaction can lead to the formation of singlet oxygen, a highly reactive species that can then attack the ground state porphyrin molecule, leading to its degradation mdpi.com.

The photo-oxidation can proceed through several pathways. One suggested mechanism involves the cycloaddition of singlet oxygen to one of the diene units of the porphyrin macrocycle mdpi.com. Another proposed pathway involves the formation of a dioxetane intermediate mdpi.com. The degradation of this compound can result in the formation of various photoproducts, including hydroxyaldehyde and formyl derivatives, or even lead to the opening of the porphyrin ring nih.gov. The specific pathway and the resulting products are influenced by the microenvironment, such as the solvent used nih.gov. For instance, in organic solvents, the formation of hydroxyaldehyde products is the dominant degradation pathway nih.gov.

Identification of Photoproducts

Several photoproducts resulting from the irradiation of this compound have been identified through various analytical techniques. As early as 1966, two isomeric photoproducts, collectively named photoprotoporphyrin-dimethylester, were elucidated. These products were found to incorporate two additional oxygen atoms mdpi.com.

Further studies have identified other photo-oxidation products, such as hydroxyaldehyde isomers and formyl products nih.govmdpi.com. The hydroxyaldehyde product isomers are characterized by a new absorption band centered around 670 nm and a new fluorescence emission band at 676 nm nih.gov. These distinct spectral properties allow for their discrimination from the intact this compound and other photoproducts nih.gov. Mono- and diformyl photoproducts have also been proposed as significant degradation products mdpi.com. It is noteworthy that these photoproducts can themselves be photosensitive and may undergo further decomposition upon continued irradiation mdpi.com.

| Photoproduct | Identifying Characteristics | Reference |

|---|---|---|

| Photoprotoporphyrin-dimethylester (isomers) | Incorporation of two oxygen atoms | mdpi.com |

| Hydroxyaldehyde product isomers | New absorption band at ~670 nm; New emission band at 676 nm; Fluorescence decay time of ~4.9 ns | nih.gov |

| Mono- and Diformyl products | Identified as products of photo-oxidation | mdpi.com |

Coordination Chemistry and Metalation Studies

Complexation with Transition Metals (e.g., Fe, Zn, Co, Mn, Sn)

The insertion of transition metals into the porphyrin core of PPIXDME is a fundamental process that imparts specific functionalities to the molecule. These metalation reactions typically involve reacting the free-base porphyrin with a salt of the desired metal in an appropriate solvent. A variety of metallo-derivatives of PPIXDME are also commercially available, including those of cobalt(II), copper(II), gallium(III), indium(III), iron(III), manganese(III), nickel(II), palladium(II), platinum(II), and zinc(II). porphychem.com

The resulting metalloporphyrins can exhibit different coordination geometries and oxidation states depending on the metal ion and the surrounding chemical environment. For instance, iron can be incorporated as Fe(II) or Fe(III), leading to complexes that are models for different states of heme proteins. nih.gov Steady-state optical absorption and resonance Raman spectra of (CO)Fe(II) protoporphyrin IX in dimethyl sulfoxide (B87167) (DMSO) are characteristic of a six-coordinate, low-spin heme iron complex. acs.org Similarly, cobalt can be inserted to form cobalt(II) or cobalt(III) complexes, which have been studied for their ability to reversibly bind oxygen. wikipedia.org Other metals like zinc, tin, and manganese also form stable complexes with PPIXDME, each with unique photophysical and electrochemical properties. wikipedia.orgkoreascience.kr

The peripheral vinyl groups of PPIXDME can also be chemically modified. For example, methods have been developed for the bromination of the vinyl groups, and subsequent palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira reactions, allow for the introduction of a variety of functional groups at the porphyrin periphery. nih.gov

Ligand Binding Kinetics and Thermodynamics

The metallo-derivatives of Protoporphyrin IX dimethyl ester can bind axial ligands, which are molecules that coordinate to the metal center perpendicular to the plane of the porphyrin ring. This axial ligation is a critical aspect of the function of many heme proteins.

Studies on cobalt(II) this compound have provided thermodynamic data for the binding of molecular oxygen. thegoodscentscompany.com The reversible oxygenation of amine complexes of cobalt(II) this compound in non-aqueous media has also been evaluated thermodynamically. thegoodscentscompany.com

The kinetics of ligand binding to iron(II) protoporphyrin IX in dimethyl sulfoxide have been investigated. The photolysis of the (DMSO)₂Fe(II)PPIX complex leads to the dissociation of a DMSO ligand, and the subsequent rebinding occurs with a rate constant on the order of 2 x 10⁶ s⁻¹. acs.org The interaction of various nitrogenous bases, such as imidazoles and pyridines, with iron(II) and iron(III) this compound has also been a subject of study. thegoodscentscompany.com For example, proton NMR relaxation studies have been used to investigate the binding of pyridine (B92270) and 1-methylimidazole (B24206) to ferriporphyrins. thegoodscentscompany.com

| Metal Complex | Ligand | Thermodynamic/Kinetic Parameter | Value | Solvent |

| (DMSO)₂Fe(II)PPIX | DMSO | Rebinding rate constant | ~2 x 10⁶ s⁻¹ | DMSO |

| Co(II)PPIXDME | O₂ | Thermodynamic data available | - | Toluene |

This table presents a summary of available data on ligand binding to metallated this compound.

Electronic and Magnetic Properties of Metallo-Derivatives

The incorporation of a metal ion into the porphyrin ring dramatically influences its electronic absorption spectrum. The characteristic spectrum of a free-base porphyrin, with a strong Soret band around 400 nm and several weaker Q-bands in the 500-700 nm region, is altered upon metalation. omlc.orgphotochemcad.com The exact positions and intensities of these bands are sensitive to the central metal ion, its oxidation state, and the axial ligands.

For instance, the (DMSO)₂Fe(II)PPIX complex displays a Soret maximum at 424 nm, with visible bands at 556 nm (α-band) and 527 nm (β-band). acs.org Upon binding of carbon monoxide to form the (CO)(DMSO)Fe(II)PPIX complex, the Soret band shifts to 415 nm, and the α- and β-bands shift to 568 nm and 535 nm, respectively. acs.org These shifts are indicative of the electronic changes in the complex upon ligand binding.

The magnetic properties of these metallo-derivatives are also of significant interest. Low-spin octahedral Fe(II) complexes of protoporphyrin IX have been extensively studied using Mössbauer spectroscopy. nih.gov This technique provides information about the electronic structure and symmetry of the iron center. The quadrupole splitting (ΔE_Q) in the Mössbauer spectrum is particularly sensitive to the nature of the axial ligands and the porphyrin ring itself. nih.gov

| Compound | Soret Band (nm) | Q-Bands (nm) | Solvent |

| This compound | 408 | - | Chloroform (B151607) |

| (DMSO)₂Fe(II)PPIX | 424 | 527, 556 | DMSO |

| (CO)(DMSO)Fe(II)PPIX | 415 | 535, 568 | DMSO |

This table summarizes the electronic absorption maxima for this compound and its iron complexes.

Redox Chemistry of Metalated Protoporphyrin IX Dimethyl Esters

The redox chemistry of metallated Protoporphyrin IX dimethyl esters is crucial for their function in electron transfer processes. Cyclic voltammetry has been employed to measure the reduction potentials of several iron porphyrins in dimethylformamide (DMF). nih.gov These studies have shown that the ease of reduction is a function of the porphyrin ring basicity.

The Fe(III)/Fe(II) redox couple is of particular biological relevance. For iron porphyrins, the reduction potentials vary with the basicity of the porphyrin ring. nih.gov A more basic porphyrin ring leads to a more difficult reduction, both thermodynamically and kinetically. nih.gov This suggests that the porphyrin ligand plays a significant role in modulating the redox properties of the central metal ion. The electron transfer for the ferric-ferrous reaction is proposed to occur via the π-ring system of the porphyrin. nih.gov

Spectroelectrochemical studies on iron porphyrin nitroxyl (B88944) complexes have also been conducted to understand their redox behavior in the presence of weak acids. nih.gov These studies reveal that the reduction can proceed through multiple electron and proton transfer steps.

| Iron Porphyrin | E₁/₂ (V vs. SCE) for Fe(III)/Fe(II) | Solvent |

| Fe(Proto)Cl | -0.28 | DMF |

| Fe(Deut)Cl | -0.30 | DMF |

| Fe(Meso)Cl | -0.33 | DMF |

This table presents the half-wave potentials for the Fe(III)/Fe(II) redox couple of different iron porphyrins in DMF. Proto = Protoporphyrin, Deut = Deuteroporphyrin (B1211107), Meso = Mesoporphyrin.

Interactions with Biological Systems and Biochemical Models Non Clinical Focus

Interaction with Biomacromolecules

The interaction of protoporphyrin IX dimethyl ester with proteins and nucleic acids provides significant insights into the recognition and binding mechanisms of porphyrin-based molecules.

Protein Binding Studies

The binding of protoporphyrin IX and its derivatives to proteins is a key area of investigation. While direct studies on the dimethyl ester are specific, the broader research on protoporphyrin IX provides a foundational understanding.

Myoglobin (B1173299) and Hemoglobin: Spectrophotometric and spectrofluorimetric studies have shown that protoporphyrin IX interacts with myoglobin and hemoglobin, forming ground-state complexes. nih.govias.ac.inwho.int These interactions lead to conformational changes in the proteins and can even displace heme-bound oxygen. nih.govias.ac.in The binding affinity and the number of binding sites are influenced by the aggregation state of the porphyrin and the ionic strength of the solution. nih.govias.ac.inwho.int For instance, with an increase in protoporphyrin IX concentration, the binding affinity constant for both hemoglobin and myoglobin decreases, while the number of binding sites increases. who.intresearchgate.net Thermodynamic analysis indicates that the binding to hemoglobin is initially electrostatic, becoming less so at higher concentrations, whereas the interaction with myoglobin is predominantly hydrophobic. who.int

Cytochrome b5: Cytochrome b5 is known to bind heme (Fe-protoporphyrin IX) non-covalently. nih.gov Studies on cytochrome P450 enzymes have revealed high-affinity binding of cytochrome b5, with evidence suggesting the formation of a ternary complex involving P450, cytochrome b5, and NADPH-P450 reductase. nih.gov While research has focused on the native heme, investigations using manganese-substituted protoporphyrin IX in cytochrome b5 have been conducted to understand its effects on P450-catalyzed reactions, highlighting the importance of the porphyrin structure in these interactions. researchgate.net

| Protein | Key Findings | Techniques Used | References |

|---|---|---|---|

| Myoglobin/Hemoglobin | Forms ground-state complexes, induces conformational changes, displaces bound oxygen. Binding parameters depend on porphyrin concentration and aggregation. | Spectrophotometry, Spectrofluorimetry, Circular Dichroism | nih.govias.ac.inwho.intresearchgate.net |

| Cytochrome b5 | Binds heme non-covalently. Forms ternary complexes with P450 and its reductase. The porphyrin structure is crucial for interaction. | Optical Spectroscopy, Gel Electrophoresis | nih.govnih.govresearchgate.net |

Nucleic Acid Interactions

Recent research has highlighted the interaction of porphyrins with specific nucleic acid structures, particularly G-quadruplexes.

G-Quadruplex DNA: Protoporphyrin IX has been identified as a fluorescent probe with high selectivity for parallel G-quadruplex DNA structures over duplex and antiparallel G-quadruplex forms. nih.gov This interaction results in a significant increase in the fluorescence intensity of protoporphyrin IX. nih.gov This specificity has been harnessed to develop "turn-on" fluorescent sensors for detecting potassium ions, which promote the formation of parallel G-quadruplexes. nih.gov Furthermore, nanoassemblies of G-quadruplex DNA and protoporphyrin IX are being explored as a platform for targeted photodynamic therapy in cancer, where the G-quadruplex acts as a carrier for the photosensitizer. nih.gov

Role in Heme Biosynthesis Pathway Models

Protoporphyrin IX is the immediate precursor to heme, a critical component of numerous essential proteins. frontierspecialtychemicals.comyoutube.comnih.govwikipedia.org The heme biosynthesis pathway is a fundamental metabolic process, and protoporphyrin IX and its derivatives are central to its study. frontierspecialtychemicals.comnih.gov The pathway begins with the synthesis of δ-aminolevulinic acid (ALA) and proceeds through several enzymatic steps to produce protoporphyrinogen (B1215707) IX. frontierspecialtychemicals.comnih.gov This is then oxidized to protoporphyrin IX by the enzyme protoporphyrinogen oxidase. youtube.comwikipedia.org The final step is the insertion of ferrous iron into protoporphyrin IX by ferrochelatase to form heme. frontierspecialtychemicals.comyoutube.comnih.gov

Enzymatic Conversion and Inhibition Studies

The enzymes that metabolize protoporphyrin IX are critical control points in heme metabolism.

Ferrochelatase: This terminal enzyme of the heme biosynthesis pathway catalyzes the insertion of iron into protoporphyrin IX. nih.govnih.gov Structural studies of human ferrochelatase with bound protoporphyrin IX have revealed that the substrate is held deep within a pocket, with specific interactions, such as a salt bridge between a propionate (B1217596) group and an arginine residue, positioning it for catalysis. pnas.org N-methyl protoporphyrin is a potent inhibitor of ferrochelatase and is often used to create heme-deficient conditions in cell cultures. frontierspecialtychemicals.com

Heme Oxygenase: This enzyme is responsible for the degradation of heme. Studies on heme oxygenase-2 (HO-2) have shown that it binds Fe-protoporphyrin IX (heme) with high affinity. nih.gov Inhibitors of heme oxygenase, such as zinc protoporphyrin IX, have been used to investigate the enzyme's role in various cellular processes, including its relationship with cyclooxygenase (COX) activity. nih.govnih.gov

| Enzyme | Function | Interaction with Protoporphyrin IX/Derivatives | References |

|---|---|---|---|

| Ferrochelatase | Catalyzes iron insertion into protoporphyrin IX to form heme. | Binds protoporphyrin IX in a deep active site pocket. Inhibited by N-methyl protoporphyrin. | frontierspecialtychemicals.comnih.govnih.govpnas.org |

| Heme Oxygenase | Degrades heme. | Binds Fe-protoporphyrin IX (heme). Its activity can be inhibited by metalloporphyrins like zinc protoporphyrin IX. | nih.govnih.gov |

Mimicking Natural Heme-Containing Proteins

This compound is instrumental in creating model systems to study the function of natural heme-containing proteins.

Nitrosylhemoproteins: Nitrosyl(this compound)iron(II) has been extensively used as a model system for nitrosylhemoproteins. nih.govnih.gov Spectroscopic studies of this complex, both alone and in the presence of various nitrogenous bases, have been conducted in different solvents to understand the electronic structure and coordination chemistry of the nitrosyl-heme group. nih.govnih.gov These studies have revealed how solvent polarity affects the spectral properties and the equilibrium between five- and six-coordinate species, providing valuable insights into the behavior of nitric oxide in biological systems. nih.govnih.gov

Advanced Research Applications and Methodological Developments

As a Research Probe in Biophysical Investigations

Protoporphyrin IX dimethyl ester is utilized as a probe to explore molecular interactions within biological systems. Its photophysical properties allow researchers to study the binding and dynamics of proteins and membranes. For instance, it has been employed in model systems to investigate the coordination chemistry of enzymes like cytochrome P-450. thegoodscentscompany.com Studies involving its parent compound, Protoporphyrin IX, have demonstrated binding to key proteins such as human serum albumin (HSA), where it forms strong complexes with aromatic amino acid side chains. mdpi.com The dimethyl ester derivative is used in similar biophysical studies to understand porphyrin-protein interactions, which can influence protein structure and function, including the potential to induce protein aggregation. nih.govresearchgate.net These investigations are crucial for understanding the fundamental mechanisms of porphyrin-mediated biological processes.

Development of Porphyrin-Based Materials for Non-Biological Applications

The unique photochemical and electrochemical properties of this compound have led to its use in the development of advanced materials for various non-biological applications.

This compound is widely used as a photosensitizer in laboratory settings to study light-induced chemical reactions. medkoo.comfrontierspecialtychemicals.com Upon absorption of light, the molecule is excited from its ground state to a short-lived singlet excited state. mdpi.com It then undergoes intersystem crossing to a more stable triplet excited state. mdpi.comresearchgate.net In the presence of molecular oxygen, this triplet state can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂), a key mediator in many photochemical processes. mdpi.comnih.gov This ability to produce singlet oxygen makes it a valuable tool for studying photooxidation mechanisms and the degradation of various substrates in vitro. mdpi.com The photophysical characteristics of this compound, which are fundamental to its function as a photosensitizer, have been well-documented. photochemcad.com

| Property | Value | Solvent | Reference |

|---|---|---|---|

| Absorption Maximum (Soret Band) | 407 nm | Chloroform (B151607) | |

| Molar Extinction Coefficient (at Soret Band) | 171,000 cm⁻¹/M | Chloroform | |

| Fluorescence Emission Maxima | ~635 nm, ~700 nm | Chloroform | |

| Fluorescence Quantum Yield | 0.06 | Chloroform |

This compound and its metallated derivatives are integral components in the fabrication of chemical sensors. It has been specifically used as an active material in the construction of ion-selective sensors, such as those designed for the detection of zinc(II) ions (Zn²⁺). medkoo.comfrontierspecialtychemicals.com Its utility also extends to environmental monitoring, where it can be used in systems for detecting heavy metals. chemimpex.com Furthermore, the interaction of porphyrins with biomolecules has opened avenues for their use in biosensors. Research has shown that porphyrin derivatives can interact with DNA, suggesting their potential application in the development of nucleic acid sensors. researchgate.net

Beyond its photosensitizing capabilities, this compound is explored for its non-enzymatic catalytic properties. It serves as a structural model for the active sites of heme-containing enzymes, such as cytochrome P-450, allowing researchers to study catalytic mechanisms in simplified, non-biological systems. thegoodscentscompany.com Porphyrins, in general, are investigated as catalysts for important chemical transformations, including the electrochemical reduction of carbon dioxide. mdpi.com The parent compound, Protoporphyrin IX, has been shown to catalyze the conversion of hydrogen peroxide into singlet oxygen even in the absence of light, demonstrating a catalytic activity independent of photoexcitation. nih.gov Such findings spur research into the broader catalytic potential of its derivatives like the dimethyl ester. researchgate.net

The amphiphilic nature of porphyrin derivatives allows for their organization into highly ordered molecular structures. This compound and its metallo-complexes can be assembled into nanostructured thin films using techniques like the Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) methods. researchgate.netresearchgate.net These techniques allow for the creation of monolayers at an air-water interface, which can then be transferred onto solid substrates to build multilayer films with controlled thickness and molecular arrangement. mdpi.comresearchgate.net Studies on analogous compounds have shown that these films can form Y-type bilayers with the porphyrin macrocycles oriented at a significant tilt angle relative to the substrate surface. rsc.org These organized supramolecular structures are of interest for applications in molecular electronics and sensor technology. researchgate.net

Fluorescence Imaging in Cellular and Subcellular Research Models (Non-Diagnostic)

The intrinsic fluorescence of this compound makes it a valuable tool for imaging in cellular and subcellular research. chemimpex.com It is used as a fluorescent probe in microscopy to visualize cellular structures and to study its uptake and distribution within cells. chemimpex.com For example, research on human nasopharyngeal carcinoma cells has used the fluorescence of this compound to investigate its subcellular localization, revealing its accumulation in mitochondria and lysosomes. nih.gov Such studies are critical for understanding the mechanisms of phototoxicity in different organelles and for evaluating the efficiency of cellular uptake of potential therapeutic agents in a non-diagnostic, research context. nih.govnus.edu.sg

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., DFT, MO Calculations)

Quantum chemical calculations have been instrumental in elucidating the electronic structure, stability, and spectroscopic properties of Protoporphyrin IX dimethyl ester and its analogues.

Density Functional Theory (DFT) and semi-empirical methods like INDO/CI have been employed to calculate the electronic structure and spectra of related protoporphyrin IX heme models. researchgate.net For instance, DFT calculations have been successfully used to analyze the vibrational spectra (Infrared and Raman) of the closely related Protoporphyrin IX, allowing for the interpretation of all vibrational modes of the molecule. nih.gov Such studies involve computing the optimized molecular geometry, electric charge distribution, and vibrational force constants. nih.gov

Molecular Orbital (MO) calculations have also been a key tool. Early studies utilized the Pariser–Parr–Pople (PPP) MO method to investigate the triplet and singlet excited states of this compound. rsc.org These calculations helped in determining the variation in the energy of the lowest triplet excited state. rsc.org More recently, MO calculations have been used to interpret the magnetic circular dichroism (MCD) and circular dichroism (CD) spectra of new derivatives of this compound, providing information on their electronic and conformational states. nih.gov

Table 1: Computed Properties of this compound Analogue This table presents data from a DFT study on a related protoporphyrin IX heme model, illustrating the types of information obtained from such calculations.

| Computational Method | Calculated Property | Finding | Reference |

|---|---|---|---|

| DFT and INDO/CI | Electronic Structure and Spectra | Computed shifts in Soret and Q bands of a compound I heme model relative to the resting state were in good agreement with experimental data. | researchgate.net |

| INDO/ROHF/CI | Spectrum of P450 Compound I Heme | Calculated the spectrum of the protoporphyrin IX P450 compound I heme species in its lowest energy state. | researchgate.net |

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of this compound and its interactions with other molecules, particularly proteins. While specific MD studies focusing solely on this compound are not extensively documented in the provided results, the methodology is well-established for the closely related Protoporphyrin IX and its precursors.

These simulations can reveal details about how the molecule binds to protein active sites and the conformational changes that occur upon binding. For example, in studies of Protoporphyrinogen (B1215707) Oxidase, the enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the crystal structure of this compound has been used as a starting point for docking studies. nih.gov

Furthermore, advanced simulation techniques like Potential of Mean Force (PMF) simulations have been used to investigate the movement or 'egress' of protoporphyrin IX from an enzyme's active site. plos.org These simulations can map out the energy landscape of this process, identifying key amino acid residues that interact with the porphyrin. plos.org The general principles of MD simulations, including the use of force fields like Optimized Potentials for Liquid Simulations (OPLS), are broadly applicable to studying the interactions of this compound in various environments. nih.gov

Spectroscopic Property Prediction and Interpretation

A significant application of computational chemistry is the prediction and interpretation of the spectroscopic properties of molecules like this compound. The molecule's distinct absorption spectrum, characterized by an intense Soret band and weaker Q-bands, is a key feature that has been computationally modeled.

Theoretical calculations are used to predict the wavelengths and intensities of these electronic transitions. For example, DFT and INDO/CI methods have been used to compute the spectra of protoporphyrin IX heme species, with results showing good agreement with experimental transient spectra. researchgate.net This allows for a detailed assignment of the observed spectral bands to specific electronic transitions within the molecule.

Similarly, MO calculations have been crucial in interpreting experimental spectra. The analysis of triplet-triplet absorption spectra obtained from flash photolysis and pulse radiolysis experiments on this compound was supported by PPP MO calculations. rsc.org These calculations helped to identify and characterize the triplet and singlet excited states. rsc.org In another study, MO calculations were essential for interpreting the MCD and CD spectra of newly synthesized derivatives, linking the spectral features to the electronic and conformational states of the molecules. nih.gov

Table 2: Experimental Spectroscopic Data for this compound This table summarizes key experimental photophysical properties that computational models aim to reproduce.

| Property | Value | Solvent | Reference |

|---|---|---|---|

| Absorption Wavelength (Soret Band) | 408 nm | Chloroform (B151607) | photochemcad.com |

| Molar Extinction Coefficient | 166,000 cm-1/M | Chloroform | photochemcad.com |

| Fluorescence Quantum Yield | 0.1 | Methanol (B129727) | photochemcad.com |

| Triplet State Lifetime | 23 ns (in the absence of O2) | Benzene (B151609) | researchgate.net |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, theoretical methods can identify transition states and intermediates, providing a detailed step-by-step picture of the reaction pathway.

One example is the study of the triplet state reactivity of this compound. PPP MO calculations were used to understand the triplet energy transfer from the molecule to carotenoids, which is relevant to its role in photosensitivity. rsc.org

The enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX by the enzyme protoporphyrinogen oxidase has also been a subject of computational investigation. nih.govplos.org These studies, which are highly relevant to the reactivity of the protoporphyrin macrocycle, use docking and molecular dynamics simulations to understand how the substrate binds and how the reaction proceeds within the enzyme's active site. nih.govplos.org

Furthermore, computational studies on related iron-protoporphyrin IX model compounds have shed light on the mechanisms of proton-coupled electron transfer (PCET) reactions, where the heme propionates play a key role. nih.gov These theoretical insights are crucial for understanding the redox chemistry of protoporphyrin-containing systems. nih.gov The synthesis of new derivatives of this compound, for example through domino Knoevenagel hetero Diels-Alder reactions, also presents opportunities for computational modeling to rationalize reaction outcomes and guide synthetic efforts. nih.gov

Future Research Directions and Unresolved Challenges

Exploration of Novel Synthetic Routes and Functionalization Strategies

The synthesis and modification of PPDME are central to expanding its applications. While established methods exist, the development of more efficient and versatile synthetic pathways remains a key objective. Future research is focused on creating novel derivatives with tailored properties.

One promising area is the functionalization of the β-positions of the porphyrin macrocycle. nih.gov Researchers have been developing methods for the halogenation of PPDME, specifically the bromination of its vinyl groups, which can then serve as a handle for further modifications. nih.gov Palladium-catalyzed coupling reactions, such as the Suzuki and Sonogashira reactions, have been successfully employed to introduce a variety of functionalities at these positions. nih.gov This approach allows for the systematic alteration of the molecule's electronic and steric properties. For instance, the introduction of aromatic moieties can lead to unique intermolecular stacking patterns, as observed in the head-to-tail arrangement of 3,8-diphenyldeuteroporphyrin IX dimethyl ester. nih.gov

Further research is also directed towards creating bioconjugates by attaching amino acids or other biomolecules to the porphyrin core. researchgate.net These modifications are crucial for enhancing the water solubility and biocompatibility of PPDME, which are often limiting factors in its biological applications. researchgate.net The development of one-step preparation methods, such as palladium/xantphos-catalyzed aminocarbonylation, offers a pathway to synthesize amphiphilic porphyrin bioconjugates under mild conditions. researchgate.net

| Reaction Type | Reagents/Conditions | Purpose | Reference |

| Bromination | NBS in DCE at 84 °C | Functionalization of vinyl groups | researchgate.net |

| Suzuki Coupling | Palladium catalyst | Introduction of aryl groups | nih.gov |

| Sonogashira Coupling | Palladium catalyst | Introduction of alkynyl groups | nih.gov |

| Aminocarbonylation | Palladium/xantphos catalyst, CO | Synthesis of carboxamide bioconjugates | researchgate.net |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the photophysical properties of PPDME is fundamental to its application. Advanced spectroscopic techniques are being employed to probe its excited states and dynamics. Pulse radiolysis experiments have been instrumental in identifying the triplet and singlet excited states of PPDME in solution. researchgate.netrsc.org These studies have allowed for the measurement of the triplet state's absorption spectrum, extinction coefficients, energy level, and the rate of its quenching by oxygen. researchgate.netrsc.org

Time-resolved fluorescence spectroscopy provides insights into the decay dynamics of PPDME's excited states. nih.gov In organic solvents, monomeric PPDME exhibits a monoexponential decay, while upon irradiation, a second component corresponding to a hydroxyaldehyde photoproduct emerges. nih.gov The microenvironment significantly influences these decay times, with longer lifetimes observed in liposomes and cells compared to organic solvents. nih.gov The use of techniques like laser and conventional flash photolysis has also been crucial in obtaining triplet-triplet absorption spectra and quantum efficiencies of triplet formation. rsc.org

Future research will likely involve the application of more sophisticated techniques to further elucidate the complex photophysics of PPDME, especially in heterogeneous biological environments.

| Spectroscopic Parameter | Value/Observation | Environment | Reference |

| Monomeric Fluorescence Decay Time | 10.1 +/- 1.3 ns | Organic Solvent | nih.gov |

| Photoproduct Fluorescence Decay Time | 4.9 +/- 0.6 ns | Organic Solvent (after irradiation) | nih.gov |

| Monomeric Fluorescence Decay Time | ~15 ns | Liposomes and Cells | nih.gov |

| Aggregated Species Fluorescence Decay Time | ~1 ns | Liposomes and Cells | nih.gov |

Deeper Understanding of Intramolecular and Intermolecular Interactions

The behavior of PPDME in different environments is governed by a complex interplay of intramolecular and intermolecular forces. The amphiphilic nature of the parent compound, Protoporphyrin IX, leads to spontaneous self-association in aqueous solutions through hydrogen bonding between the propionate (B1217596) carboxylate groups and π-π stacking of the porphyrin rings. nih.gov While the esterification in PPDME alters this, understanding its aggregation behavior remains crucial.

The interactions of PPDME with its microenvironment, such as in liposomes or when bound to proteins, can significantly alter its photophysical properties. nih.gov For example, the triplet state lifetime is influenced by the surrounding medium. nih.gov The study of these interactions is critical for designing PPDME-based systems for specific applications, such as drug delivery or catalysis.

Future research will focus on using computational modeling in conjunction with experimental techniques to gain a more detailed picture of the non-covalent interactions that dictate the assembly and function of PPDME in complex systems.

Design of Next-Generation Porphyrin-Based Research Tools

The unique properties of PPDME make it an attractive scaffold for the development of next-generation research tools. Its inherent fluorescence and ability to generate reactive oxygen species upon irradiation are being exploited in the design of sensors and imaging agents. researchgate.netnih.gov

Functionalized PPDME derivatives are being investigated as probes for biomolecules like DNA and heme-binding proteins. researchgate.net By modifying the periphery of the porphyrin, it is possible to tune its binding affinity and specificity. For instance, PPDME has been compared to its parent compound, Protoporphyrin IX, as a photosensitizer in cancer cells, showing that its esterification leads to higher intracellular uptake and enhanced phototoxicity, particularly when targeting mitochondria and lysosomes. nih.gov

The development of PPDME-based tools for photodynamic therapy (PDT) is an active area of research. researchgate.netnih.gov However, challenges such as limited light penetration and the need for oxygen in traditional PDT are driving the design of new systems. spie.orgresearchgate.net Future work will likely focus on creating PPDME derivatives that can be activated by different light sources or that can function in hypoxic (low oxygen) environments. researchgate.netdoria.fi

Overcoming Aggregation in Aqueous Environments for Research Applications

A significant challenge in the use of PPDME and related porphyrins in biological research is their tendency to aggregate in aqueous solutions. unipi.itresearchgate.net This aggregation is driven by the hydrophobic nature of the porphyrin macrocycle and can lead to the quenching of fluorescence and a reduction in photosensitizing efficiency. researchgate.netresearchgate.net

The aggregation behavior of the parent Protoporphyrin IX is highly dependent on pH and ionic strength, forming different types of aggregates, from dimers to larger vesicle-like structures. nih.govunipi.it While PPDME is more hydrophobic than Protoporphyrin IX, its aggregation in aqueous media remains a concern.

Several strategies are being explored to overcome this challenge. One approach is the chemical modification of the porphyrin to attach hydrophilic groups, thereby increasing its water solubility. researchgate.net Another strategy is the encapsulation of PPDME within nanocarriers, such as liposomes or micelles, which can prevent aggregation and improve its delivery to target sites. nih.govresearchgate.net The use of surfactants can also help to maintain the monomeric state of the porphyrin in solution. researchgate.net Future research will continue to explore these and other innovative approaches to prevent aggregation and maintain the optimal functionality of PPDME in aqueous environments for research purposes.

Elucidation of Complex Photodegradation Pathways

When used as a photosensitizer, PPDME is susceptible to photodegradation, a process that can limit its effectiveness over time. The degradation involves photooxidation, which can lead to the formation of various photoproducts, including hydroxyaldehydes and formyl products, or even the opening of the porphyrin ring. nih.govmdpi.com

The specific photodegradation pathway is highly dependent on the microenvironment. nih.gov In organic solvents, the formation of hydroxyaldehyde products is the dominant pathway. nih.gov These products have distinct spectroscopic signatures, with new absorption and emission bands appearing upon irradiation. nih.gov However, in more complex environments like liposomes and cells, the yield of these products decreases, and photooxidation tends to attack the macrocycle itself. nih.gov

A comprehensive understanding of these complex photodegradation pathways is still lacking. mdpi.com Much of the analysis of porphyrin photoproducts relies on optical spectroscopy, which does not provide definitive structural information. mdpi.com Future research will need to employ a combination of advanced analytical techniques, such as mass spectrometry and NMR spectroscopy, to fully characterize the structures of the various photoproducts formed under different conditions. mdpi.com This knowledge is essential for designing more photostable porphyrin derivatives and for accurately predicting their behavior in photodynamic applications.

Q & A

Q. What are the solubility advantages of PPIX DME over protoporphyrin IX in organic synthesis?

PPIX DME exhibits enhanced solubility in organic solvents (e.g., chloroform, dimethyl sulfoxide) due to esterification of its carboxylic acid groups, enabling easier manipulation in reactions such as halogenation, coupling, or derivatization . This property is critical for synthesizing porphyrin derivatives for photodynamic therapy (PDT) or catalytic studies. For instance, palladium-catalyzed Suzuki couplings require non-polar solvents, where PPIX DME dissolves effectively compared to the free acid form .

Q. How should PPIX DME be handled to ensure stability and safety in laboratory settings?

PPIX DME requires storage in airtight, light-protected containers at -20°C to prevent degradation. During experiments, wear protective gloves, eyewear, and lab coats to avoid skin contact. Waste containing PPIX DME must be segregated and disposed via certified biohazard protocols due to potential environmental toxicity . Reactions generating volatile byproducts (e.g., iodination) should be conducted in fume hoods .

Q. What protocols optimize the hydrolysis of PPIX DME to protoporphyrin IX for analytical calibration?

Hydrolysis of PPIX DME to PPIX free acid is achieved using 1.5 M HCl at 25°C for 2–3 hours, monitored via HPLC to confirm completion. This method ensures a millimolar absorptivity (ε) of 297 L·mmol⁻¹·cm⁻¹ at the Soret maximum (408 nm), critical for accurate spectrophotometric quantification in blood porphyrin assays . Prolonged hydrolysis (>3 hours) risks forming hematoporphyrin IX, a common artifact .

Q. Why is PPIX DME preferred over other porphyrin derivatives as an analytical standard?

PPIX DME provides reproducible calibration due to its stability under acidic conditions and consistent conversion to PPIX free acid. Studies validate its use in erythrocyte protoporphyrin assays for lead poisoning diagnostics, with a 19% higher absorptivity than historical values, reducing quantification errors .

Advanced Research Questions

Q. How can PPIX DME be functionalized for targeted photodynamic therapy applications?

PPIX DME’s β-pyrrole positions undergo bromination or iodination, enabling subsequent palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) to introduce aryl, alkynyl, or click chemistry handles. For example, 3,8-diphenyl derivatives form via Suzuki reactions, enhancing photosensitizer uptake in cancer cells . X-ray crystallography confirms peripheral modifications, such as head-to-tail stacking in aryl-functionalized derivatives, which influence photophysical properties .

Q. What solvent systems govern the reaction mechanisms of cobalt-PPIX DME complexes?

In aprotic solvents (e.g., DMSO, DMF), cobalt(II)-PPIX DME forms equilibrium mixtures with Co(II)-solvent and Co(II)-O₂ adducts, with Soret band shifts (403→427 nm) indicating peroxo-dimer formation. Protic solvents (e.g., methanol) accelerate oxidation to Co(III) species upon pyridine addition, with rate constants (kobs) up to 1.5 × 10⁻³ s⁻¹. Solvent coordination strength and dielectric constants critically modulate redox pathways .

Q. How does irradiation wavelength affect PPIX DME photoproduct formation in photodynamic diagnostics?

Under blue light (405 nm), PPIX DME generates singlet oxygen (¹O₂) and photoproducts like hematoporphyrin derivatives, detectable via HPLC. Near-infrared irradiation (e.g., 700–1100 nm) minimizes photobleaching in nanoparticle-encapsulated PPIX DME, enhancing tumor imaging depth. Fluorescence switching strategies using dual-wavelength irradiation improve signal-to-noise ratios in deep-tissue diagnostics .

Q. What role does PPIX DME play in synthesizing luminescent nanoparticles for theranostics?

PPIX DME complexes with ytterbium(III) in Lexan polymer matrices yield nanoparticles with NIR luminescence (700–1100 nm) and prolonged excited-state lifetimes. Iron oxide cores added to these nanoparticles enable magnetic hyperthermia-PDT synergy, validated in nasopharyngeal carcinoma models. The ester groups improve porphyrin-polymer compatibility, reducing aggregation-induced quenching .

Q. How do structural modifications of PPIX DME impact its interactions with hemoproteins?

Methyl esterification alters PPIX DME’s axial ligand binding in reconstituted hemoproteins. For horseradish peroxidase, PPIX DME fails to oxidize guaiacol due to distorted heme-pocket orientation, unlike the native protoporphyrin IX. Imidazole binding studies reveal weaker Fe(III)-ligand coordination, affecting catalytic cycles in model hemoprotein systems .

Methodological Notes

- Spectral Characterization : UV-Vis (Soret band ~400 nm) and EPR are standard for monitoring metal-PPIX DME complexes. X-ray crystallography resolves peripheral substituent effects on stacking .

- Analytical Cross-Validation : Compare HPLC retention times (RP-C18 columns) with authentic standards to avoid misidentification of hydrolysis byproducts .

- Photostability Assays : Use actinometry to quantify ¹O₂ yield under controlled irradiance, ensuring reproducibility in PDT studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.